Product packaging for Clinafloxacin hydrochloride(Cat. No.:CAS No. 105956-99-8)

Clinafloxacin hydrochloride

Cat. No.: B029996
CAS No.: 105956-99-8
M. Wt: 402.2 g/mol
InChI Key: BMACYHMTJHBPOX-UHFFFAOYSA-N
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Description

Overview of Fluoroquinolone Class within Antimicrobial Therapeutics

Fluoroquinolones are a significant class of synthetic, broad-spectrum antimicrobial agents that have played a crucial role in modern medicine. mdpi.com These bactericidal drugs function by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. mdpi.comaujmsr.com These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination, and their inhibition leads to bacterial cell death. mdpi.com

The development of quinolones began with the discovery of nalidixic acid in the early 1960s. mdpi.comresearchgate.net Subsequent structural modifications, most notably the addition of a fluorine atom at position 6 of the core quinolone ring, led to the creation of the more potent fluoroquinolone subclass. scispace.comlums.ac.ir This class of antibiotics is known for its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. scispace.comnih.gov

Over the years, several generations of fluoroquinolones have been developed, each with an expanded spectrum of activity or improved pharmacokinetic properties. mdpi.comscispace.com Early-generation agents like norfloxacin (B1679917) and ciprofloxacin (B1669076) showed strong activity primarily against Gram-negative bacteria. nih.govnih.gov Newer generations, including levofloxacin (B1675101) and moxifloxacin (B1663623), have enhanced activity against Gram-positive organisms, atypical pathogens, and some anaerobes. aujmsr.comnih.gov Their high bioavailability, allowing for both intravenous and oral administration, and good tissue penetration have made them valuable in treating a variety of infections, such as those of the urinary tract, respiratory system, and skin. scispace.comnih.gov

Historical Context of Clinafloxacin (B351) Hydrochloride Development

Clinafloxacin, a chlorofluoroquinolone, emerged in the 1990s as a promising investigational antibiotic. researchgate.netwikipedia.org Developed for both oral and intravenous use, it was designed to offer potent, broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic pathogens. researchgate.netinvivochem.comnewdrugapprovals.org Its chemical structure, 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid, was a result of extensive research aimed at enhancing the antibacterial efficacy of the quinolone scaffold. wikipedia.orginvivochem.com

Early research demonstrated that clinafloxacin possessed excellent in vitro activity, often superior to that of existing fluoroquinolones against certain pathogens. newdrugapprovals.org Studies highlighted its particular potency against Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus (MRSA), and enterococci. newdrugapprovals.orgnih.gov The development of clinafloxacin represented an effort to create a powerful new option for treating serious and life-threatening infections, including those caused by antibiotic-resistant bacteria. researchgate.netnewdrugapprovals.org

Current Research Status and Investigational Nature of Clinafloxacin Hydrochloride

Despite its promising antimicrobial profile, this compound has never been approved for clinical use. wikipedia.orgdrugbank.com The clinical development of the drug was ultimately halted, and the manufacturer withdrew the investigational new drug application in 1999. wikipedia.org This decision was based on significant safety concerns that emerged during clinical trials, particularly the risks of phototoxicity (drug-induced light sensitivity) and hypoglycemia (dangerously low blood sugar). researchgate.netwikipedia.org

Consequently, clinafloxacin remains an investigational compound. wikipedia.orgdrugbank.comdrugbank.com It is not available for therapeutic use in patients. However, it continues to be utilized in a research capacity as a reference compound in studies evaluating the mechanisms of fluoroquinolone action and resistance. nih.gov Its high potency makes it a useful tool for in vitro comparative studies assessing the activity of new investigational antibiotics against a wide range of clinical isolates, including levofloxacin-resistant Streptococcus pneumoniae and ciprofloxacin-resistant Staphylococcus aureus. nih.govnih.gov

Detailed Research Findings

Clinafloxacin Activity against Resistant Bacteria

Research has consistently shown clinafloxacin's potent in vitro activity, especially against bacterial strains resistant to other fluoroquinolones.

OrganismResistance ProfileCiprofloxacin MIC90 (μg/ml)Clinafloxacin MIC90 (μg/ml)Moxifloxacin MIC90 (μg/ml)
S. aureusCiprofloxacin-Resistant MRSA>12812
S. pneumoniaeLevofloxacin-Resistant>3224

This table presents the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates. Data is compiled from studies on ciprofloxacin-resistant Staphylococcus aureus and levofloxacin-resistant Streptococcus pneumoniae. nih.govnih.gov

Properties of this compound

PropertyValue/Description
Chemical Formula C17H17ClFN3O3 · HCl
Molar Mass 402.25 g·mol−1
Class Fluoroquinolone Antibiotic
Mechanism of Action Inhibition of bacterial DNA gyrase and topoisomerase IV
Development Status Investigational; New Drug Application withdrawn (1999)

This table summarizes key chemical and developmental properties of this compound. wikipedia.orgdrugbank.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18Cl2FN3O3 B029996 Clinafloxacin hydrochloride CAS No. 105956-99-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3.ClH/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9;/h5,7-9H,1-4,6,20H2,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMACYHMTJHBPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909839
Record name 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

402.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105956-99-8
Record name 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, hydrochloride (1:1)
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Record name Clinafloxacin hydrochloride [USAN]
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Record name Clinafloxacin hydrochloride
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Record name 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
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Record name CLINAFLOXACIN HYDROCHLORIDE
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Mechanisms of Antimicrobial Action of Clinafloxacin Hydrochloride

Inhibition of Bacterial DNA Gyrase (Type II Topoisomerase)

Clinafloxacin (B351) hydrochloride's primary mechanism of action involves the potent inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial survival. ontosight.aiwikipedia.org This enzyme plays a critical role in the topological state of DNA, a function that is indispensable for DNA replication and transcription. ontosight.ai

Molecular Interactions with Gyrase Subunits (e.g., GyrA, GyrB)

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits, encoded by the gyrA and gyrB genes, respectively. nih.govasm.orgacs.org Clinafloxacin interacts with this enzyme complex, disrupting its function. drugbank.com The development of resistance to clinafloxacin often involves point mutations in the quinolone resistance-determining regions (QRDRs) of these genes, which highlights the sites of drug-enzyme interaction. For instance, in Streptococcus pneumoniae, mutations leading to amino acid changes such as Ser-83 to Phe or Tyr in the GyrA subunit, or Glu-474 to Lys in the GyrB subunit, have been associated with reduced susceptibility. nih.govasm.org These mutations alter the drug's binding site, thereby diminishing its inhibitory effect.

Impact on DNA Supercoiling and Replication

A primary function of DNA gyrase is to introduce negative supercoils into the bacterial chromosome. nih.govasm.org This process is crucial for relieving the torsional stress and positive supercoils that accumulate ahead of the replication fork as the DNA double helix unwinds. nih.govasm.org By inhibiting DNA gyrase, clinafloxacin prevents this vital supercoiling activity. The consequence is the cessation of DNA replication and repair, which ultimately leads to bacterial cell death. ontosight.ai

Research on purified S. pneumoniae DNA gyrase has quantified the inhibitory potency of clinafloxacin. These studies demonstrate that clinafloxacin is a more powerful inhibitor of DNA supercoiling than other fluoroquinolones like ciprofloxacin (B1669076) and sparfloxacin (B39565). asm.org The trapping of the gyrase-DNA covalent complex, forming a "cleavable complex," is considered the key cytotoxic lesion that initiates the drug's antibacterial action. nih.gov

Inhibition of Bacterial Topoisomerase IV

In addition to DNA gyrase, clinafloxacin hydrochloride also targets topoisomerase IV, another essential type II topoisomerase in bacteria. ontosight.ai This dual-targeting capability is a hallmark of its potent, broad-spectrum activity. nih.gov

Molecular Interactions with Topoisomerase IV Subunits (e.g., ParC, ParE)

Similar to DNA gyrase, topoisomerase IV is a tetrameric enzyme, consisting of two ParC and two ParE subunits, which are encoded by the parC and parE genes. nih.govasm.orgacs.org Clinafloxacin binds to the topoisomerase IV-DNA complex, stabilizing it and preventing the enzyme from re-ligating the cleaved DNA strands. Structural studies of the S. pneumoniae topoisomerase IV complex have revealed that two clinafloxacin molecules intercalate at the DNA gate. researchgate.netacs.org Mutations in the QRDRs of parC (affecting residues like Ser-79) and parE (affecting residues like Pro-454) can confer resistance, confirming these subunits as direct targets of the drug. nih.govasm.orgasm.org

Role in Chromosome Segregation and DNA Replication

Topoisomerase IV plays a critical role in the terminal stages of DNA replication, specifically in the decatenation, or unlinking, of newly replicated daughter chromosomes. nih.govasm.org This action is indispensable for the proper segregation of the chromosomes into daughter cells during cell division. nih.govasm.org By inhibiting topoisomerase IV, clinafloxacin blocks this decatenation process. The resulting interlinked chromosomes cannot be segregated, which halts cell division and leads to cell death. nih.gov

In vitro assays have shown that clinafloxacin is a highly effective inhibitor of topoisomerase IV. It is significantly more potent at inducing DNA cleavage mediated by topoisomerase IV compared to ciprofloxacin and sparfloxacin, further underscoring its powerful antimicrobial properties. nih.gov

Synergistic Inhibition of Dual Targets in Bacterial Pathogens

A key feature of clinafloxacin's antimicrobial profile is its effective and balanced inhibition of both DNA gyrase and topoisomerase IV in key pathogens like Streptococcus pneumoniae. nih.govasm.org This dual-targeting strategy is believed to reduce the likelihood of bacteria developing resistance. asm.orgnih.gov

In S. pneumoniae, studies have shown that a single mutation in either the gyrA or parC gene has only a minor impact on the minimum inhibitory concentration (MIC) of clinafloxacin. nih.gov A significant increase in resistance is only observed when mutations are present in both target enzymes. nih.govasm.org This suggests that if one enzyme becomes resistant, the drug can still effectively kill the bacterium by inhibiting the other enzyme. nih.gov While genetic evidence from S. pneumoniae points to a slight preference for DNA gyrase as the primary target, in vitro studies with purified enzymes surprisingly indicate that clinafloxacin is more potent against topoisomerase IV. asm.orgnih.gov This apparent discrepancy suggests that complex factors within the bacterial cell may modulate the drug's ultimate target preference. nih.gov

The ability of clinafloxacin to potently inhibit both essential enzymes contributes significantly to its high activity against a broad spectrum of bacteria, including strains resistant to other antibiotics. nih.govasm.org

Data Tables

The following tables summarize the in vitro inhibitory activity of clinafloxacin and other fluoroquinolones against purified enzymes from Streptococcus pneumoniae.

Table 1: Inhibition of Catalytic Activity (IC₅₀) This table shows the drug concentration (in μM) required to inhibit 50% of the enzyme's catalytic activity. A lower value indicates greater potency.

FluoroquinoloneDNA Gyrase (Supercoiling) IC₅₀ (μM)Topoisomerase IV (Decatenation) IC₅₀ (μM)
Clinafloxacin 2.5 asm.org1.0 - 2.5 asm.org
Ciprofloxacin 40 asm.org10 - 20 asm.org
Sparfloxacin 40 asm.org10 - 20 asm.org

Table 2: Stimulation of DNA Cleavage (CC₂₅) This table shows the drug concentration (in μM) required to produce 25% of the maximum level of DNA cleavage, indicating the efficiency of trapping the enzyme-DNA cleavable complex. A lower value indicates greater potency.

FluoroquinoloneDNA Gyrase CC₂₅ (μM)Topoisomerase IV CC₂₅ (μM)
Clinafloxacin 3.2 nih.gov0.1 nih.gov
Ciprofloxacin >20 nih.gov1.0 nih.gov
Sparfloxacin >20 nih.gov1.0 nih.gov

Effects on Bacterial Cell Membrane Permeability

Beyond its primary mechanism of inhibiting DNA synthesis, this compound exerts a significant antibacterial effect by altering the permeability of the bacterial cell membrane. This interaction leads to a cascade of events that compromise the structural and functional integrity of the bacterium.

An increase in membrane permeability has two major consequences for the bacterial cell. Firstly, it facilitates a greater uptake of clinafloxacin into the cell, thereby increasing the intracellular concentration of the drug and amplifying its inhibitory effects on DNA gyrase and topoisomerase IV. Secondly, the compromised membrane can no longer effectively contain the cell's internal environment, leading to the leakage of essential intracellular components, such as ions and small molecules, which is detrimental to cell survival. This disruption of the membrane's barrier function contributes directly to the bactericidal outcome.

Table 1: Summary of this compound's Effects on Bacterial Cell Membrane

Effect Mechanism Consequence
Increased Permeability Interaction with membrane lipids, altering fluidity and stability. Enhanced drug uptake and concentration within the cell.

| Loss of Integrity | Disruption of the membrane's barrier function. | Leakage of essential intracellular components, contributing to cell death. |

Disruption of Intracellular Metabolic Processes Leading to Bacterial Apoptosis

The inhibition of DNA replication and the introduction of DNA damage are profound cellular insults. These events can trigger a cascade of responses that go beyond simple growth arrest. The cell may initiate pathways that lead to its own demise in a controlled manner, a process analogous to apoptosis in eukaryotic cells. nih.gov Bacterial pathogens have evolved intricate ways to inhibit host cell apoptosis to ensure their own survival, highlighting the importance of these cell death pathways in host-pathogen interactions. nih.gov

The bactericidal action of quinolones is known to be dependent on the metabolic state of the bacteria. mdpi.com These antibiotics are most effective when enzymes like DNA gyrase and topoisomerase IV are actively engaged in DNA replication. mdpi.com However, the profound disruption caused by clinafloxacin can lead to a broader metabolic collapse. This disruption of normal metabolic functions prevents the bacteria from effectively carrying out essential processes, including reproduction. The cumulative effect of DNA damage, inhibited cell division, and metabolic dysfunction pushes the bacterial cell towards an apoptotic-like death.

Table 2: Clinafloxacin-Induced Disruption and Apoptotic Consequences

Inducing Factor Cellular Process Affected Resulting Outcome
Clinafloxacin Exposure Intracellular metabolic processes are disrupted. Inhibition of normal cellular functions.
Inhibition of DNA Replication Affects normal cell division. Prevents effective bacterial reproduction.

| Cumulative Cellular Stress | Triggers programmed cell death pathways. | Leads to bacterial apoptosis. |

Table 3: Compound Names Mentioned

Compound Name
This compound

Antimicrobial Spectrum and Efficacy of Clinafloxacin Hydrochloride

Activity Against Gram-Positive Bacteria

Clinafloxacin (B351) has demonstrated superior activity against Gram-positive bacteria when compared to many other fluoroquinolones. asm.org

Efficacy Against Streptococcus pneumoniae

Clinafloxacin has shown potent in vitro activity against Streptococcus pneumoniae, including strains resistant to penicillin and other fluoroquinolones. oup.comnih.gov In comparative studies, clinafloxacin was found to be one of the most active quinolones against S. pneumoniae. nih.govnih.gov

Research using a dynamic in vitro model demonstrated that clinafloxacin had a more significant and sustained bactericidal effect against quinolone-susceptible S. pneumoniae compared to ciprofloxacin (B1669076), levofloxacin (B1675101), grepafloxacin, and trovafloxacin (B114552). nih.govnih.gov Furthermore, clinafloxacin showed a lower propensity for selecting resistant mutants compared to other quinolones. nih.govasm.org

Studies on levofloxacin-resistant S. pneumoniae isolates revealed that clinafloxacin, along with gemifloxacin, retained the most potent activity, with mutations in the gyrA, gyrB, parC, and parE genes having the least impact on their minimum inhibitory concentrations (MICs). asm.org In an experimental rabbit meningitis model, clinafloxacin was effective against a ciprofloxacin-susceptible strain but not a ciprofloxacin-resistant strain, suggesting that even a moderate decrease in quinolone susceptibility could impact its efficacy in such infections. nih.govscispace.com

In a mouse model of pneumococcal meningitis, clinafloxacin was highly effective against both a penicillin-susceptible and a multidrug-resistant strain of S. pneumoniae, proving to be the most active agent against the resistant strain. oup.com

**Table 1: Comparative in vitro activity of Clinafloxacin and other quinolones against *Streptococcus pneumoniae***

Antibiotic MIC Range (μg/mL) MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)
Clinafloxacin 0.03-0.125 oup.com 0.06 biorxiv.org 0.12 biorxiv.org
Ciprofloxacin 0.5-4.0 oup.com - -
Levofloxacin - - -
Trovafloxacin 0.03-0.125 oup.com - -
Sparfloxacin (B39565) 0.125-0.5 oup.com - -

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Clinafloxacin has demonstrated significant in vitro potency against Staphylococcus aureus, including methicillin-resistant (MRSA) and ciprofloxacin-resistant strains. nih.govasm.org It is often cited as one of the most active fluoroquinolones against these challenging pathogens. nih.govoup.com

In a study comparing several quinolones, clinafloxacin and moxifloxacin (B1663623) showed the best in vitro activities against ciprofloxacin-resistant MRSA, with MIC₉₀ values of 1 and 2 μg/ml, respectively, suggesting therapeutic potential. nih.gov Another study found that all tested MRSA strains, including those with high-level ciprofloxacin resistance, were susceptible to clinafloxacin. oup.comoup.com The MIC₉₀ for MRSA is reported to be around 1.0 µg/mL. oup.com

The enhanced activity of clinafloxacin is partly due to its effectiveness against strains with mutations in the grlA and gyrA genes, which are common mechanisms of fluoroquinolone resistance in S. aureus. oup.comoup.com

Table 2: In vitro activity of Clinafloxacin against Ciprofloxacin-Susceptible and -Resistant MRSA

MRSA Strain Type Clinafloxacin MIC₉₀ (μg/mL) Other Quinolone MIC₉₀s (μg/mL)
Ciprofloxacin-Susceptible ≤0.06 Grepafloxacin: ≤0.06, Levofloxacin: 0.25, Moxifloxacin: ≤0.06, Ofloxacin (B1677185): 0.5, Sparfloxacin: ≤0.06, Trovafloxacin: ≤0.06 nih.gov
Ciprofloxacin-Resistant 1 Grepafloxacin: 32, Levofloxacin: 8, Moxifloxacin: 2, Ofloxacin: 16, Sparfloxacin: 4, Trovafloxacin: 4 nih.gov

Data from a comparative study of 251 MRSA strains. nih.gov

Activity Against Enterococci

Clinafloxacin has shown good in vitro activity against enterococci, including Enterococcus faecalis and Enterococcus faecium. nih.govoup.com Studies have indicated that clinafloxacin is more potent than ciprofloxacin and ofloxacin against these organisms. nih.gov

In one study, the MIC₉₀ of clinafloxacin against 18 isolates of E. faecalis was 0.125 μg/ml, compared to 1 μg/ml for ciprofloxacin and 2 μg/ml for ofloxacin. nih.gov Importantly, strains that were resistant to vancomycin (B549263), produced beta-lactamase, or had high-level gentamicin (B1671437) resistance did not exhibit cross-resistance to clinafloxacin. nih.gov Another study reported an MIC₉₀ of 0.5 µg/mL for enterococci. oup.com

However, some research suggests the emergence of quinolone resistance in enterococci, with one study noting poorer activity for clinafloxacin compared to earlier reports. nih.gov In vivo studies in mice with lethal enterococcal infections demonstrated the oral efficacy of clinafloxacin. nih.gov

**Table 3: Comparative in vitro activity of Clinafloxacin against *Enterococcus faecalis***

Antibiotic MIC₉₀ (μg/mL)
Clinafloxacin 0.125 nih.gov
Ciprofloxacin 1 nih.gov
Ofloxacin 2 nih.gov
Trovafloxacin 0.25 oup.com

MIC₉₀ represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Activity Against Gram-Negative Bacteria

Clinafloxacin demonstrates a broad spectrum of activity against Gram-negative bacteria. asm.org

Efficacy Against Pseudomonas aeruginosa

Clinafloxacin has exhibited potent activity against Pseudomonas aeruginosa, including strains resistant to other antibiotics. nih.govoup.com Its efficacy has been shown to be comparable to or greater than ciprofloxacin. nih.govnih.gov

In a study of 107 clinical isolates of P. aeruginosa, clinafloxacin was one of the most active agents, with an MIC₉₀ of 0.25-2.0 mg/L. nih.gov It was also more rapidly bactericidal than ciprofloxacin against aminoglycoside-resistant isolates. nih.gov Another study reported comparable susceptibility rates for clinafloxacin (88%) and ciprofloxacin (80%) against P. aeruginosa. nih.gov

In a mouse model of chronic P. aeruginosa renal abscess, clinafloxacin was the most effective compound tested, significantly reducing bacterial counts and achieving a high rate of bacterial eradication from the kidneys. oup.com Studies have also shown that clinafloxacin has a low MIC for P. aeruginosa (median 2 µg/ml). lebbyac.com

Table 4: Comparative therapeutic efficacy in a P. aeruginosa mouse renal abscess model

Treatment Log Reduction in Bacterial Count (per gram of kidney)
Clinafloxacin (50 mg/kg) 4
Clinafloxacin (12.5 mg/kg) ~3
Ciprofloxacin (200 mg/kg) ~3
Ceftazidime (B193861) (50 mg/kg) 1
Imipenem (B608078)/cilastatin (50 mg/kg) 1

Data from a study using a deep-seated chronic P. aeruginosa renal abscess model. oup.com

Efficacy Against Acinetobacter baumannii

Clinafloxacin has demonstrated good in vitro activity against Acinetobacter baumannii. nih.govoup.com In a comparative study against 42 clinical isolates of A. baumannii, clinafloxacin had an MIC₉₀ of 4 mg/L, whereas other quinolones like ciprofloxacin, levofloxacin, and moxifloxacin had MIC₉₀ values of ≥16 mg/L. nih.govoup.com

The activity of clinafloxacin against A. baumannii is influenced by mutations in the gyrA and parC genes. Strains with no mutations had a clinafloxacin MIC range of 0.008 to 0.25 mg/L, while strains with a single gyrA mutation had a range of 0.12 to 1 mg/L, and strains with double mutations had a range of 1 to 8 mg/L. nih.govoup.com This suggests that clinafloxacin maintains good activity against strains with a single mutation. nih.govoup.com

Another study evaluating seven fluoroquinolones against 140 clinical A. baumannii isolates also ranked clinafloxacin as the most active based on MIC₉₀ values. asm.orguiowa.edu

**Table 5: Comparative in vitro activity of Clinafloxacin against *Acinetobacter baumannii***

Antibiotic MIC₅₀ (mg/L) MIC₉₀ (mg/L)
Clinafloxacin 0.12 asm.orguiowa.edu 4 asm.orguiowa.edu
Ciprofloxacin 0.5 asm.orguiowa.edu 64 asm.orguiowa.edu
Gatifloxacin 0.12 asm.orguiowa.edu 8 asm.orguiowa.edu
Gemifloxacin 0.12 asm.orguiowa.edu 16 asm.orguiowa.edu
Levofloxacin 0.25 asm.orguiowa.edu 8 asm.orguiowa.edu
Moxifloxacin 0.12 asm.orguiowa.edu 16 asm.orguiowa.edu
Trovafloxacin 0.06 asm.orguiowa.edu 16 asm.orguiowa.edu

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Activity Against Enterobacteriaceae

Clinafloxacin hydrochloride has demonstrated potent in vitro activity against members of the Enterobacteriaceae family. Studies show it inhibited 90% of isolates from this family at a concentration of 0.12 µg/mL or less. Its activity has been reported as two-fold greater than ciprofloxacin and up to 32-fold greater than ofloxacin against many species within this group.

Notably, clinafloxacin retains efficacy against isolates resistant to other classes of antibiotics. It has been shown to inhibit Enterobacter, Citrobacter, and Klebsiella species that are resistant to ceftazidime and gentamicin. Further research into its comparative effectiveness against ciprofloxacin-resistant and -susceptible isolates of Klebsiella pneumoniae, Klebsiella oxytoca, Enterobacter cloacae, and Enterobacter aerogenes has been conducted. asm.org Irrespective of alterations in the GyrA and ParC proteins, which are associated with fluoroquinolone resistance, clinafloxacin exhibited greater activity than ciprofloxacin, gatifloxacin, levofloxacin, moxifloxacin, and trovafloxacin against K. pneumoniae and E. aerogenes. asm.org In one study, clinafloxacin was the most active agent against gram-negative microorganisms, with Minimum Inhibitory Concentrations (MICs) ranging from 0.001 to 0.060 µg/mL. oup.com

Table 1: In Vitro Activity of Clinafloxacin against Select Enterobacteriaceae

Organism Resistance Profile Clinafloxacin MIC (µg/mL) Comparator MICs (µg/mL)
Klebsiella pneumoniae Ciprofloxacin-Susceptible ≤0.03-0.12 Ciprofloxacin: ≤0.03-0.25
Ciprofloxacin-Resistant 0.25-4 Ciprofloxacin: 2->128
Enterobacter cloacae Ciprofloxacin-Susceptible ≤0.03-0.25 Ciprofloxacin: ≤0.03-0.25
Ciprofloxacin-Resistant 0.5-8 Ciprofloxacin: 2-128
Enterobacter aerogenes Ciprofloxacin-Resistant 0.5-2 Ciprofloxacin: 2->128
Enterobacteriaceae (general) Not specified MIC₉₀: ≤0.12 Ciprofloxacin: MIC₉₀ ~0.24; Ofloxacin: MIC₉₀ up to 3.84

Data sourced from studies on Enterobacteriaceae isolates. asm.org

Activity Against Anaerobic Bacteria

Clinafloxacin is distinguished by its enhanced activity against anaerobic bacteria, a property not as pronounced in some earlier fluoroquinolones. wikipedia.org Its potency against anaerobes is considered among the highest in its class, alongside compounds like sitafloxacin. nih.gov Several studies have highlighted that clinafloxacin, along with trovafloxacin, gatifloxacin, moxifloxacin, and sparfloxacin, demonstrates improved activity against anaerobic organisms such as Bacteroides fragilis when compared to ciprofloxacin. nih.govresearchgate.net

In a comparative analysis, clinafloxacin and trovafloxacin were identified as the most active quinolones against anaerobic bacteria. nih.gov Clinafloxacin exhibited MIC₅₀ values (the concentration required to inhibit 50% of isolates) of 0.25-0.5 µg/mL. nih.gov While its activity is potent, research indicates that the bactericidal effect of fluoroquinolones, including clinafloxacin, can be delayed under anaerobic conditions compared to aerobic environments. asm.org

Table 2: Comparative In Vitro Activity of Fluoroquinolones against Anaerobic Bacteria

Compound MIC₅₀ (µg/mL)
Clinafloxacin 0.25 - 0.5
Trovafloxacin 0.5 - 2.0
Metronidazole Potent Comparator
Imipenem Potent Comparator
Piperacillin/tazobactam Potent Comparator

Data sourced from a comparative study against 2000 clinical isolates. nih.gov

Comparative Efficacy with Other Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin, Gatifloxacin, Gemifloxacin, Trovafloxacin, Sparfloxacin)

Across numerous studies, clinafloxacin has consistently been reported as one of the most potent fluoroquinolones tested against a wide array of clinical isolates. nih.govnih.gov Its broad spectrum includes excellent activity against Gram-positive, Gram-negative, and anaerobic pathogens. newdrugapprovals.org

Compared to ciprofloxacin , clinafloxacin generally shows superior activity, particularly against Gram-positive cocci and anaerobes. researchgate.netresearchgate.net While ciprofloxacin maintains excellent activity against Pseudomonas aeruginosa, clinafloxacin's potency is comparable. nih.gov Against ciprofloxacin-resistant Staphylococcus aureus (MRSA), clinafloxacin and moxifloxacin have demonstrated the best in vitro potencies, with MIC₉₀ values of 1 and 2 µg/mL, respectively, suggesting therapeutic potential where other quinolones fail. nih.gov

When compared with newer fluoroquinolones, clinafloxacin maintains a strong profile. It is four- to 16-fold more potent than levofloxacin and trovafloxacin against P. aeruginosa. nih.gov While moxifloxacin and trovafloxacin have improved Gram-positive and anaerobic coverage over ciprofloxacin, clinafloxacin is often more active against S. aureus and demonstrates superior activity against anaerobes. wikipedia.orgnih.govresearchgate.net Against certain Enterobacteriaceae, clinafloxacin has shown greater activity than gatifloxacin and trovafloxacin. asm.org Furthermore, gemifloxacin is reported to be less active than clinafloxacin against gram-negative anaerobes. researchgate.net Against organisms with intermediate resistance to ciprofloxacin, clinafloxacin yielded lower MICs than levofloxacin, trovafloxacin, and sparfloxacin . nih.gov

Table 3: Comparative MIC₉₀ (µg/mL) of Clinafloxacin and Other Fluoroquinolones Against Various Pathogens

Organism Clinafloxacin Ciprofloxacin Trovafloxacin Levofloxacin Sparfloxacin Moxifloxacin
P. aeruginosa 4.0 2.0 32 16 >16 -
Ciprofloxacin-Resistant S. aureus 1.0 >256 4.0 8.0 4.0 2.0
Ciprofloxacin-Susceptible S. aureus ≤0.06 0.5 0.12 0.5 0.12 0.12

MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple comparative studies. nih.govnih.gov

Activity in Animal Models of Infection

The efficacy of clinafloxacin has been evaluated in animal models of pneumococcal meningitis, yielding promising results, particularly against drug-resistant strains. oup.comoup.comnih.gov

In a mouse model of meningitis, clinafloxacin was compared with ceftriaxone (B1232239) and ciprofloxacin. oup.comoup.com Against a penicillin-susceptible Streptococcus pneumoniae strain, ceftriaxone was the most active agent (median curative dose, CD₅₀ = 2 mg/kg), though clinafloxacin also showed good efficacy (CD₅₀ = 23 mg/kg). oup.comoup.com However, against a multidrug-resistant pneumococcal strain, clinafloxacin was the most effective agent tested, with a CD₅₀ of 21 mg/kg. oup.comoup.com This efficacy was nearly identical to its activity against the susceptible strain, demonstrating its potential for treating resistant infections. oup.comnih.gov In contrast, ciprofloxacin was ineffective in this model. oup.comoup.com

In a rabbit model of meningitis caused by a penicillin-resistant, ciprofloxacin-susceptible strain (clinafloxacin MIC 0.12 µg/mL), clinafloxacin was highly effective, reducing bacterial concentration significantly. nih.govscispace.commedchemexpress.com However, its efficacy was diminished against a strain that was also resistant to ciprofloxacin (clinafloxacin MIC 0.5 µg/mL), against which the treatment was ineffective. nih.govscispace.com This underscores that its success can be limited by decreases in quinolone susceptibility. nih.gov Another study in a rabbit model found clinafloxacin to be the most rapidly bactericidal agent evaluated against penicillin-resistant S. pneumoniae. asm.org

Table 4: Efficacy of Clinafloxacin in a Mouse Model of Pneumococcal Meningitis

S. pneumoniae Strain Treatment Median Curative Dose (CD₅₀) (mg/kg)
Penicillin-Susceptible Clinafloxacin 23
Ceftriaxone 2
Ciprofloxacin >200
Multidrug-Resistant Clinafloxacin 21
Ceftriaxone 67
Ciprofloxacin >200

Data sourced from a pneumococcal meningitis mouse model study. oup.comoup.com

Clinafloxacin has demonstrated activity in several animal models of bacterial endocarditis, including infections caused by resistant Gram-positive organisms. oup.comnewdrugapprovals.orgoup.com

In a rabbit model of endocarditis caused by ampicillin-resistant Enterococcus faecalis, clinafloxacin monotherapy significantly reduced enterococcal counts in cardiac vegetations compared with untreated controls. nih.gov Similarly, in a model of multidrug-resistant Enterococcus faecium endocarditis, clinafloxacin treatment resulted in a significant reduction of bacterial concentrations in vegetations, kidneys, and spleens. nih.govoup.com The combination of clinafloxacin and penicillin was found to be significantly more effective at reducing bacterial counts in vegetations than either agent alone. nih.govoup.com

Studies have also evaluated its efficacy against Staphylococcus aureus. Clinafloxacin was active in endocarditis models caused by ciprofloxacin-resistant S. aureus. oup.comoup.com A comparison between a rabbit endocarditis model and an in vitro model with simulated endocardial vegetations (SEVs) assessed clinafloxacin against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. nih.govnih.gov The results showed that the reductions in bacterial density in the SEV in vitro model were similar to those achieved in the rabbit vegetations, validating its potent activity in this infection type. nih.gov

Table 5: Efficacy of Clinafloxacin in Rabbit Models of Experimental Endocarditis

Pathogen Treatment Outcome
E. faecium (multidrug-resistant) Clinafloxacin Significant reduction in bacterial load in vegetations, kidneys, and spleen. nih.govoup.com
Clinafloxacin + Penicillin Significantly greater reduction in vegetation bacterial load compared to monotherapy. nih.govoup.com
E. faecalis (ampicillin-resistant) Clinafloxacin Significant reduction of enterococcal counts in vegetations vs. controls. nih.gov
S. aureus (MSSA and MRSA) Clinafloxacin Active against both susceptible and resistant strains. nih.govnih.gov

Data compiled from various experimental endocarditis rabbit models.

Pharmacokinetics of Clinafloxacin Hydrochloride

Absorption Characteristics

The absorption of clinafloxacin (B351) hydrochloride following oral administration is a key determinant of its therapeutic efficacy.

Rate of Absorption and Time to Maximum Concentration (Cmax)

Clinafloxacin is rapidly absorbed after being taken orally. nih.govoup.com Studies in healthy volunteers have shown that the peak plasma concentration (Cmax) is generally reached within one to two hours. nih.govnih.govoup.com Some research indicates this can occur in as little as 40 minutes. oup.comoup.com For instance, after a single 200 mg oral dose, clinafloxacin achieved a higher and earlier Cmax than ciprofloxacin (B1669076) or norfloxacin (B1679917). oup.com Following twice-daily oral doses of 200 mg and 400 mg, the peak concentrations in human serum were found to be 2.75 µg/mL and 5.22 µg/mL, respectively. asm.org The time to reach Cmax appears to be consistent across different dosages. oup.com

Oral Bioavailability

The oral bioavailability of clinafloxacin is high, with approximately 90% of the drug being absorbed into the systemic circulation. nih.govnih.gov This high bioavailability means that oral administration can achieve plasma concentrations similar to those obtained with intravenous (IV) administration, facilitating a switch from IV to oral therapy. nih.govnih.gov The bioavailability does not appear to change with increasing doses. nih.govnih.gov

Distribution Profile

Once absorbed, clinafloxacin distributes throughout the body. Its distribution profile is characterized by its volume of distribution and the extent to which it binds to plasma proteins.

Volume of Distribution

Clinafloxacin has a large volume of distribution, significantly greater than the total body water. nih.govnih.gov In healthy subjects, the mean volume of distribution is approximately 156 liters. nih.govpsu.edu Other studies have reported values ranging from 143 to 177 liters. oup.com A large volume of distribution suggests that the drug is widely distributed into various tissues. redemc.net

Protein Binding

Clinafloxacin exhibits moderate binding to plasma proteins. nih.gov Approximately 50% of the drug is bound to plasma proteins, a value that remains independent of the drug's concentration. nih.govpsu.edu Some sources report a slightly higher protein binding of 50-60%. oup.com

Elimination Pathways

The body eliminates clinafloxacin through a combination of renal and non-renal routes.

The primary route of elimination for clinafloxacin is through the kidneys. nih.govpsu.edu Approximately 40% to 75% of an administered dose is excreted unchanged in the urine. nih.govnih.gov Some studies specify this range as 50% to 75% after both oral and intravenous administration. nih.gov The renal clearance of clinafloxacin is approximately 200 mL/min. oup.com

The elimination half-life of clinafloxacin, which is the time it takes for the plasma concentration of the drug to reduce by half, is another important parameter. After single doses, the average terminal half-life is between 4 and 6 hours. nih.govnih.gov With multiple doses, this extends slightly to a range of 5 to 7 hours. nih.govnih.gov Other studies have reported a mean elimination half-life of 5.2 hours and 5.8 hours. oup.comnih.govpsu.edu For 200 mg and 400 mg twice-daily oral doses, the elimination half-lives were 5.7 and 7.6 hours, respectively. asm.org

Half-Life Characteristics

The half-life of a drug is a key pharmacokinetic parameter that indicates the time it takes for the concentration of the drug in the body to be reduced by half.

Terminal Elimination Half-Life

The terminal elimination half-life of clinafloxacin has been consistently reported across various studies. After single doses, the average terminal half-life ranges from 4 to 6 hours. nih.govnih.gov Following multiple doses, this extends slightly to a range of 5 to 7 hours. nih.govnih.gov Other studies have reported a mean terminal elimination half-life of approximately 5.8 hours and 5.2 hours. psu.eduasm.orgoup.com In healthy volunteers, the elimination half-life is cited as being around 6.1 hours. wikipedia.org One study noted that after multiple oral doses of 400 mg, the half-life was 7.6 hours. researchgate.net

Table 2: Terminal Elimination Half-Life of Clinafloxacin

Dosing Regimen Terminal Elimination Half-Life (t½) Source(s)
Single Doses 4 - 6 hours nih.govnih.gov
Multiple Doses 5 - 7 hours nih.govnih.gov
Multiple Intravenous Doses ~5.8 hours psu.eduasm.org
Single Oral Doses Average 5.2 hours oup.com
Healthy Volunteers ~6.1 hours wikipedia.org
Multiple 400 mg Oral Doses 7.6 hours researchgate.net

Steady-State Achievement

Steady-state is the point at which the rate of drug administration is equal to the rate of elimination over a dosing interval, resulting in a constant peak and trough plasma concentrations. For clinafloxacin, steady-state levels are typically achieved within 3 days of twice-daily oral dosing in healthy volunteers. wikipedia.org The achievement of steady state is a predictable outcome based on the drug's half-life, with approximately 97% of the final steady-state concentration being reached after five half-lives. redemc.net

Pharmacokinetic Variability and Influencing Factors

The pharmacokinetics of clinafloxacin can be influenced by several factors, leading to variability in drug exposure among individuals. A primary factor is renal function. nih.gov Studies have shown a direct correlation between clinafloxacin clearance and creatinine (B1669602) clearance (CLcr), a marker of renal function. nih.govpsu.edu As creatinine clearance decreases, the maximum plasma concentrations, area under the concentration-time curves, and terminal elimination half-life of clinafloxacin all increase. nih.govasm.org Consequently, for patients with a creatinine clearance of less than 40 ml/min, a dose reduction is recommended. nih.gov

Age is another factor that can affect clinafloxacin's pharmacokinetics. nih.gov However, the observed differences in elderly subjects are primarily attributed to the natural age-related decline in renal function rather than age itself. nih.gov Studies comparing young and elderly subjects found that while plasma concentrations were higher in the elderly, this was linked to decreased renal function. nih.govresearchgate.net Nonrenal clearance, on the other hand, does not appear to be significantly influenced by age or sex. asm.org

The co-administration of other drugs can also alter the pharmacokinetics of clinafloxacin. For instance, while the anticonvulsant drug phenytoin (B1677684) does not affect the pharmacokinetics of clinafloxacin, clinafloxacin can decrease the clearance of phenytoin. psu.eduasm.org

Pharmacodynamics of Clinafloxacin Hydrochloride

Concentration-Dependent Killing Kinetics

Clinafloxacin (B351) hydrochloride exhibits concentration-dependent bactericidal activity, a hallmark of the fluoroquinolone class. nih.govresearchgate.net This means that as the concentration of the drug increases, the rate and extent of bacterial killing also increase. ucla.edu The killing action of fluoroquinolones is generally rapid. For instance, against Enterobacteriaceae, fluoroquinolones can achieve a 3-log10 reduction in bacterial viability (a 99.9% kill rate) within approximately 1.5 hours. nih.gov The rate of killing is, however, dependent on the type of bacteria. nih.gov

Maximum killing rates for more recently developed fluoroquinolones are typically achieved at concentrations around eight times their Minimum Inhibitory Concentration (MIC). nih.gov While they kill gram-negative bacteria rapidly, the bactericidal activity is slower against gram-positive organisms like staphylococci, and even more so against streptococci and enterococci. nih.gov

Bacterial GroupTypical Time for 99.9% Kill by Fluoroquinolones
Enterobacteriaceae~1.5 hours
Staphylococci~4 to 6 hours
Streptococci and Enterococci≥6 hours
Data based on general fluoroquinolone activity as described in scientific literature. nih.gov

Post-Antibiotic Effect (PAE)

A significant feature of Clinafloxacin hydrochloride's pharmacodynamic profile is its post-antibiotic effect (PAE). The PAE is the persistent suppression of bacterial growth that continues even after the antibiotic concentration in the body has fallen below the MIC. nih.govmdpi.com This effect is crucial as it can contribute to the dosing schedule of an antibiotic. mdpi.com

For the fluoroquinolone class, the PAE is well-documented. Studies on ciprofloxacin (B1669076), a related fluoroquinolone, have shown a PAE of three to four hours against gram-negative bacilli and approximately 1.9 hours for Staphylococcus aureus following a two-hour exposure. nih.gov Newer fluoroquinolones have demonstrated even longer PAE. For example, moxifloxacin (B1663623) has a PAE of 2.8 hours against Staphylococcus aureus and 2 hours against Pseudomonas aeruginosa, which is longer than that observed for older agents like ciprofloxacin and ofloxacin (B1677185). arvojournals.org This persistent effect is an important characteristic of the antimicrobial activity of this class of drugs. rxkinetics.com

FluoroquinoloneOrganismPost-Antibiotic Effect (PAE) Duration
CiprofloxacinGram-negative bacilli3 - 4 hours
CiprofloxacinStaphylococcus aureus~1.9 hours
MoxifloxacinStaphylococcus aureus2.8 hours
MoxifloxacinPseudomonas aeruginosa2.0 hours
Data from related fluoroquinolones illustrate the typical PAE for this antibiotic class. nih.govarvojournals.org

Relationship Between Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters and Efficacy

The efficacy of concentration-dependent antibiotics like this compound is best predicted by specific pharmacokinetic/pharmacodynamic (PK/PD) indices. rxkinetics.com These indices integrate the drug's concentration profile in the body over time with the susceptibility of the target pathogen (its MIC). mdpi.com For fluoroquinolones, the two most critical PK/PD parameters that correlate with successful clinical and bacteriological outcomes are:

Peak/MIC ratio: The ratio of the maximum drug concentration (Cmax) to the MIC. rxkinetics.com

AUC/MIC ratio: The ratio of the area under the concentration-time curve over 24 hours (AUC24) to the MIC. rxkinetics.comclsi.org

These parameters are considered the primary drivers of fluoroquinolone efficacy. researchgate.net Clinical studies have sought to define the magnitude of these ratios needed for optimal outcomes. For example, in treating nosocomial pneumonia caused by gram-negative bacteria, an AUC-to-MIC ratio greater than 125 was associated with favorable outcomes. researchgate.net In studies of another fluoroquinolone, sitafloxacin, for respiratory tract infections, bacterial eradication rates were significantly higher (96.4%) when the free-drug AUC24/MIC ratio was ≥30. nih.gov

PK/PD ParameterDefinitionTarget Associated with Efficacy
Cmax/MIC Ratio of the peak serum concentration to the MIC.For aminoglycosides (another concentration-dependent class), a ratio of 8-10 is targeted to prevent resistance. rxkinetics.com For sitafloxacin, a target of ≥2 was effective. nih.gov
AUC24/MIC Ratio of the 24-hour Area Under the Curve to the MIC.For fluoroquinolones against gram-negative pneumonia, a target of >125 has been suggested. researchgate.net For vancomycin (B549263) against MRSA, a target of ≥400 is used. rxkinetics.com
PK/PD targets can vary based on the specific drug, pathogen, and site of infection.

Impact of this compound on Bacterial Growth and Viability in In Vitro Systems

In vitro studies are fundamental to characterizing an antibiotic's spectrum of activity and potency against various pathogens. This compound has demonstrated broad-spectrum activity against gram-positive, gram-negative, and anaerobic bacteria. wikipedia.org Its potency, as measured by the MIC, is a key indicator of its potential clinical utility.

Notably, clinafloxacin has shown superior in vitro activity compared to other fluoroquinolones, including ciprofloxacin, especially against challenging pathogens. nih.gov In a study of 162 ciprofloxacin-resistant clinical isolates, 58.6% remained susceptible to clinafloxacin. nih.gov Its activity was particularly pronounced against methicillin-resistant Staphylococcus aureus (MRSA) strains that were also resistant to ciprofloxacin, with 90.5% of these isolates being susceptible to clinafloxacin. nih.gov This enhanced potency is a defining characteristic of its in vitro profile.

Organism (Number of Isolates)% Susceptible to Clinafloxacin (among Ciprofloxacin-Resistant Strains)
Escherichia coli (61)65.6%
Klebsiella pneumoniae (12)75.0%
Pseudomonas aeruginosa (21)33.3%
Staphylococcus aureus (methicillin-resistant) (21)90.5%
Enterococcus spp. (15)40.0%
Data from a study of 162 ciprofloxacin-resistant clinical isolates. nih.gov

Mechanisms of Antimicrobial Resistance to Clinafloxacin Hydrochloride

Mutations in Quinolone Resistance-Determining Regions (QRDR)

The primary mechanism of high-level resistance to fluoroquinolones involves mutations in the specific regions of the genes that encode for the target enzymes: DNA gyrase and topoisomerase IV. These regions are known as the Quinolone Resistance-Determining Regions (QRDRs).

Mutations in the gyrA gene, which encodes the A subunit of DNA gyrase, are a significant contributor to quinolone resistance, particularly in gram-negative bacteria. nih.govfrontiersin.org In studies of the Bacteroides fragilis group, amino acid substitutions in the QRDR of gyrA were frequently found in resistant isolates. nih.govnih.govresearchgate.net Common mutation hotspots include positions equivalent to Ser-82 and Asp-86 in Escherichia coli. nih.govresearchgate.net Strains with a Ser-82 to Leu substitution, for instance, exhibited high resistance to Clinafloxacin (B351) and other quinolones tested. nih.govresearchgate.net While less common, mutations in the gyrB gene can also contribute to resistance. nih.gov In some gram-positive bacteria, DNA gyrase is considered the secondary target for certain fluoroquinolones, and mutations in gyrA often appear after initial mutations in the parC gene, leading to higher levels of resistance. nih.govasm.org However, for other fluoroquinolones like Clinafloxacin, DNA gyrase may be the preferred target in species such as Streptococcus pneumoniae. nih.gov

In many gram-positive bacteria, including Streptococcus species and Enterococcus faecium, topoisomerase IV is the primary target for fluoroquinolones like ciprofloxacin (B1669076). nih.govnih.gov Resistance often begins with mutations in the parC gene, which codes for the A subunit of topoisomerase IV. nih.gov A common mutation occurs at Ser-79 in parC. nih.govasm.org The subsequent development of high-level resistance, including to Clinafloxacin, is frequently associated with the accumulation of a second mutation in gyrA. nih.govnih.gov

For example, in viridans group streptococci, isolates with mutations in both parC (e.g., Ser-79 to Phe) and gyrA (e.g., Ser-81 to Phe or Tyr) showed increased resistance to Clinafloxacin. nih.gov Similarly, in Enterococcus faecium, high-level resistance was associated with mutations in both genes. nih.govnih.gov However, studies have shown that the activity of Clinafloxacin is less affected by single or even double mutations in gyrA and parC compared to other fluoroquinolones, suggesting a potential clinical advantage. asm.org Mutations in the parE gene, encoding the B subunit of topoisomerase IV, have also been identified but are less frequent. nih.gov

Table 1: Impact of QRDR Mutations on Clinafloxacin MIC in Streptococci

Bacterial SpeciesGene Mutation(s)Amino Acid ChangeClinafloxacin MIC (µg/mL)
S. mitis (Susceptible)Wild TypeNone0.06
S. mitis (Low-level resistance)parCSer-79 -> Phe0.12
S. oralis (High-level resistance)parC and gyrASer-79 -> Phe and Ser-81 -> Phe0.5
S. pyogenes (Resistant)gyrA and parCSer-81 -> Phe and Ser-79 -> Tyr1.0

Data compiled from studies on viridans group streptococci and Streptococcus pyogenes. nih.govasm.org

Efflux Pump Mechanisms

Efflux pumps are membrane proteins that actively transport substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. nih.govfrontiersin.org This mechanism can confer low-level resistance to a broad range of compounds and can act as a precursor to high-level resistance by allowing the bacteria to survive in the presence of the antibiotic long enough to acquire target-site mutations. mdpi.com

Plasmid-Mediated Resistance

Antimicrobial resistance can also be acquired through the horizontal transfer of genetic material, such as plasmids. youtube.com Plasmid-mediated quinolone resistance (PMQR) was first identified in 1998. nih.gov The most well-characterized PMQR mechanism involves the qnr genes (qnrA, qnrB, qnrS). elsevier.esnih.gov These genes encode pentapeptide repeat proteins that protect the target enzymes—DNA gyrase and topoisomerase IV—from quinolone inhibition. nih.govelsevier.es

The presence of qnr genes typically confers a low level of resistance. elsevier.es However, this is clinically significant because it can facilitate the selection of bacteria with higher-level, chromosomally-encoded resistance mutations. elsevier.es While specific studies on plasmids conferring direct high-level resistance to Clinafloxacin are limited, the protective mechanism of Qnr proteins applies to the fluoroquinolone class. Newer agents like Clinafloxacin, which may have a similar affinity for both DNA gyrase and topoisomerase IV, are still affected by this protective mechanism. elsevier.es

Cross-Resistance Patterns with Other Fluoroquinolones

Cross-resistance, where resistance to one antibiotic confers resistance to others in the same class, is a common phenomenon. However, the degree of cross-resistance can vary. Clinafloxacin has consistently demonstrated greater potency against fluoroquinolone-resistant organisms when compared to older agents like ciprofloxacin and ofloxacin (B1677185). oup.comnih.gov

In a study using a panel of ciprofloxacin-resistant bacteria, Clinafloxacin inhibited 65% of isolates at its recommended breakpoint, whereas ciprofloxacin, ofloxacin, fleroxacin, and sparfloxacin (B39565) inhibited only 30.0%, 31.7%, 32.0%, and 37.7% of isolates at their respective breakpoints. oup.comnih.gov Similarly, against ciprofloxacin-resistant strains of both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), Clinafloxacin was the most active quinolone tested, retaining significant potency where other agents did not. nih.gov This suggests that while some cross-resistance exists, particularly in strains with multiple QRDR mutations, it is limited, and Clinafloxacin often remains active against isolates resistant to other fluoroquinolones. nih.govnih.gov

Table 2: Comparative Activity of Fluoroquinolones Against Resistant Isolates

Fluoroquinolone% of Ciprofloxacin-Resistant Isolates Inhibited at Breakpoint
Clinafloxacin 65.0%
Sparfloxacin37.7%
Fleroxacin32.0%
Ofloxacin31.7%
Ciprofloxacin30.0%

Data from a study on a predictor panel of ciprofloxacin-resistant bacteria. oup.comnih.gov

Emergence of Resistance in Clinical Isolates

The emergence of fluoroquinolone resistance in clinical settings is a growing concern. For anaerobic bacteria like the Bacteroides fragilis group, which are often implicated in intra-abdominal infections, resistance to newer fluoroquinolones has been documented. oup.commq.edu.au Although Clinafloxacin is one of the most active quinolones against these organisms, resistant isolates have been identified. nih.govoup.com The emergence of resistance in B. fragilis has been observed over time, correlating with the increased clinical use of fluoroquinolones. nih.govresearchgate.net

Among gram-positive pathogens, resistance has emerged in Enterococcus faecium, often in isolates that are also resistant to multiple other antibiotics like ampicillin (B1664943) and vancomycin (B549263). nih.govnih.gov While Clinafloxacin shows improved activity against enterococci, its efficacy is severely restricted in isolates that have acquired alterations in both ParC and GyrA proteins. nih.gov Similarly, resistance has been reported in clinical isolates of Staphylococcus aureus and viridans group streptococci, typically linked to the accumulation of mutations in the QRDRs. nih.govnih.gov The development of resistance often occurs in a stepwise fashion, with initial low-level resistance (e.g., from an efflux pump or a single parC mutation) progressing to high-level resistance with the acquisition of additional mutations.

Drug Interaction Research with Clinafloxacin Hydrochloride

Cytochrome P450 Enzyme System Inhibition

In vitro studies using human liver microsomal preparations have demonstrated that clinafloxacin (B351) has an inhibitory effect on several major cytochrome P450 enzymes. nih.gov The most significant inhibition was observed with CYP1A2. nih.gov Lesser degrees of inhibition were noted for CYP2C9, CYP2C19, and CYP2D6, while CYP2A6, CYP2E1, and CYP3A4 were not inhibited even at high concentrations of clinafloxacin. nih.gov

Cytochrome P450 EnzymeLevel of Inhibition by Clinafloxacin
CYP1A2 Most effective inhibition; nearly 50% at a 5 μM concentration. nih.gov
CYP2C19 15% inhibition at 5 μM and 75% inhibition at 125 μM. nih.gov
CYP2C9 Approximately 30% inhibition at 125 μM. nih.gov
CYP2D6 Approximately 25% inhibition at 125 μM. nih.gov
CYP2A6 No inhibition even at a 125 μM concentration. nih.gov
CYP2E1 No inhibition even at a 125 μM concentration. nih.gov
CYP3A4 No inhibition even at a 125 μM concentration. nih.gov

The potent inhibition of CYP1A2 by clinafloxacin suggests a high potential for clinically significant interactions with drugs that are primarily metabolized by this enzyme, such as theophylline and caffeine. nih.gov

Theophylline: Co-administration of clinafloxacin with theophylline has been shown to significantly reduce theophylline clearance. nih.gov In one study, concomitant administration of 200 mg or 400 mg of clinafloxacin reduced the mean theophylline clearance by approximately 50% and 70%, respectively. nih.govnih.govasm.orgdrugbank.comasm.org This can lead to a nearly twofold increase in plasma theophylline concentrations, necessitating dosage adjustments and careful monitoring to maintain therapeutic levels. nih.gov

Caffeine: The interaction with caffeine is even more pronounced. nih.gov Studies have shown that clinafloxacin reduces the mean caffeine clearance by 84%. nih.govnih.govasm.orgdrugbank.comasm.org This is due to the competitive inhibition of CYP1A2, the primary enzyme responsible for caffeine metabolism. calpoly.edu

SubstrateEffect of Co-administration with Clinafloxacin
Theophylline Mean clearance reduced by approximately 50% with 200 mg of clinafloxacin and 70% with 400 mg of clinafloxacin. nih.govnih.govdrugbank.com
Caffeine Mean clearance reduced by 84%. nih.govnih.govdrugbank.com

Warfarin: The interaction between clinafloxacin and warfarin is complex. Clinafloxacin can inhibit the metabolism of (R)-warfarin, which is mediated by CYP1A2 and CYP3A4, leading to a 32% increase in plasma concentrations of this enantiomer. nih.govasm.orgdrugbank.comasm.org However, it does not appear to affect the concentrations of (S)-warfarin, which is metabolized by CYP2C9. nih.govasm.orgdrugbank.comasm.org While some fluoroquinolones have been reported to prolong prothrombin time when administered with warfarin, the direct pharmacodynamic effect of clinafloxacin on warfarin's anticoagulant activity is less clear, with some observed late effects potentially being due to changes in gut flora. nih.govnih.gov

Phenytoin (B1677684): Clinafloxacin has been found to decrease the clearance of phenytoin by 15%. nih.govasm.orgdrugbank.comasm.org Phenytoin's metabolism is primarily dependent on CYP2C9 and to a lesser extent on CYP2C19, both of which are weakly inhibited by clinafloxacin. nih.gov Conversely, phenytoin does not appear to have an effect on the pharmacokinetics of clinafloxacin. nih.govasm.orgdrugbank.comasm.org

SubstrateEffect of Co-administration with Clinafloxacin
(R)-Warfarin Plasma concentrations increased by 32%. nih.govdrugbank.com
(S)-Warfarin No change in plasma concentrations. nih.govdrugbank.com
Phenytoin Clearance reduced by 15%. nih.govdrugbank.com

Potential for Interactions with Other Drug Classes

Fluoroquinolones as a class have been associated with disturbances in blood glucose homeostasis, leading to both hyperglycemia and, more concerningly, hypoglycemia. drugs.comfrontiersin.org This effect is thought to stem from the drugs' influence on pancreatic beta-cell ATP-sensitive potassium channels, which regulate insulin (B600854) secretion. drugs.comdrugs.com The risk of hypoglycemia can be increased when clinafloxacin is combined with oral hypoglycemic agents (e.g., sulfonylureas) or insulin. drugs.comdrugbank.com This is considered a class effect for fluoroquinolones, and while data specific to clinafloxacin is limited, caution is warranted when it is used in patients being treated for diabetes. drugs.comnih.gov

Certain drugs can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity. dpic.orgmedscape.com While clinafloxacin is not a primary agent known to cause this condition, co-administration with other drugs that are known to induce methemoglobinemia could potentially increase the risk. drugbank.comdrugs.com These drugs include local anesthetics like benzocaine and prilocaine, as well as nitrates and certain sulfonamides. drugbank.commedscape.com

Research into the drug interaction profile of clinafloxacin has primarily focused on the areas detailed above. While other theoretical interactions could be postulated based on its metabolic profile, the most clinically significant and studied interactions are with substrates of CYP1A2.

Preclinical and Translational Research on Clinafloxacin Hydrochloride

In Vitro Studies

The in vitro potency of clinafloxacin (B351) hydrochloride has been extensively evaluated through Minimum Inhibitory Concentration (MIC) studies. These studies determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Comparative analyses consistently demonstrate clinafloxacin's potent activity, particularly against Gram-positive and anaerobic bacteria, often showing superiority over other fluoroquinolones like ciprofloxacin (B1669076). researchgate.netnih.govnih.gov

Research involving a wide range of clinical isolates has established clinafloxacin's broad spectrum of activity. A multi-center survey tested 4,213 aerobic and facultative anaerobic bacterial isolates and found clinafloxacin to be more active than ciprofloxacin. nih.gov Against anaerobic bacteria, its susceptibility percentage was comparable to that of cefoxitin (B1668866). nih.gov In studies comparing it with newer fluoroquinolones, clinafloxacin was found to be the most potent against both Gram-positive and Gram-negative nosocomial species when compared to trovafloxacin (B114552) and ciprofloxacin. nih.gov

Specific MIC90 values, representing the concentration required to inhibit 90% of the tested isolates, highlight its efficacy against key veterinary respiratory pathogens. For bovine pathogens, the MIC90 values were 0.125 µg/ml for Pasteurella multocida and Histophilus somni, 0.5 µg/ml for Mannheimia haemolytica, and 1 µg/ml for Mycoplasma bovis. frontiersin.orgnih.gov Against swine respiratory pathogens, the MIC90 values were ≤0.03 µg/ml for P. multocida and Actinobacillus pleuropneumoniae, 0.125 µg/ml for Streptococcus suis, and ≤0.008 µg/ml for Mycoplasma hyopneumoniae. frontiersin.orgnih.gov

MIC90 Values of Clinafloxacin Against Veterinary Respiratory Pathogens

Pathogen TypeBacterial SpeciesMIC90 (µg/ml)
BovinePasteurella multocida0.125
Mannheimia haemolytica0.5
Histophilus somni0.125
Mycoplasma bovis1
SwinePasteurella multocida≤0.03
Actinobacillus pleuropneumoniae≤0.03
Streptococcus suis0.125
Mycoplasma hyopneumoniae≤0.008

Time-kill kinetic studies are performed to assess the bactericidal activity of an antimicrobial agent over time. Studies with clinafloxacin confirm its bactericidal nature against a variety of pathogens. nih.govfrontiersin.org The rate of killing by fluoroquinolones, including clinafloxacin, has been shown to be dependent on the organism group. nih.gov

In one study, clinafloxacin demonstrated a log decrease in colony-forming units (CFUs) ranging from 4.4 to 5.0 against all tested organisms, with the most significant decrease occurring between 2 and 6 hours of exposure. frontiersin.org When evaluated against Streptococcus pneumoniae in a dynamic in vitro model simulating human pharmacokinetic profiles, clinafloxacin was consistently bactericidal against all tested isolates at lower simulated concentrations compared to other quinolones like grepafloxacin, levofloxacin (B1675101), and trovafloxacin. nih.gov

Comparative studies have also explored its activity under different environmental conditions. Against Staphylococcus aureus ATCC 29213, the bactericidal activity of clinafloxacin was evaluated in both aerobic and anaerobic environments. researchgate.net The time required to achieve a 3 log10 reduction in viability (an index of bactericidal activity) for fluoroquinolones is typically rapid for Enterobacteriaceae (around 1.5 hours) and slower for staphylococci (4 to 6 hours) and streptococci and enterococci (≥6 hours). nih.gov

The susceptibility of bacteria to clinafloxacin has been determined using standardized methodologies established by bodies like the Clinical and Laboratory Standards Institute (CLSI). frontiersin.orgnih.gov The most common methods cited in research include agar dilution and broth microdilution. nih.govnih.gov These methods yield MIC values that are generally comparable, though not always identical. nih.gov

For agar diffusion tests, a 5 μg clinafloxacin disk is used. researchgate.netnih.gov Regression analyses have been performed to correlate the zone diameters of inhibition with the MIC values to establish interpretive criteria. For the DIN 58940 method, inhibition zones of ≤17 mm are interpreted as resistant, 18-20 mm as intermediate, and ≥21 mm as susceptible. researchgate.net

Studies have also highlighted that various testing parameters can influence the in vitro activity and resulting MIC values of fluoroquinolones. For finafloxacin, a related fluoroquinolone, pH was found to consistently affect its activity against all tested species, with greater potency observed at lower (acidic) pH levels. merlionpharma.com This underscores the importance of standardized and controlled conditions in susceptibility testing to ensure accurate and reproducible results. merlionpharma.com

In Vivo Models

The in vivo efficacy of clinafloxacin has been evaluated in various rodent infection models, which provide crucial data on the antibiotic's performance in a living system. These studies typically determine the median protective dose (PD50) or efficacious dose (ED50), which is the dose required to protect 50% of the test animals from a lethal infection.

In a cyclophosphamide-induced leucopenic mouse model, clinafloxacin's efficacy was compared against standard drugs for acute systemic infections caused by Escherichia coli, Pseudomonas aeruginosa, and both penicillin-resistant and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The results from this model suggested that clinafloxacin could be a useful agent in treating infections in neutropenic patients. nih.gov

Further studies in CD-1 mice determined ED50 values for infections caused by specific livestock respiratory pathogens. frontiersin.orgnih.govfrontiersin.org These experiments involved inducing systemic or intranasal infections and subsequently administering clinafloxacin to determine the effective dose. frontiersin.orgnih.gov The results demonstrated efficacy at low doses, reinforcing the potent in vitro activity observed. frontiersin.org

Efficacy (ED50) of Clinafloxacin in Mouse Infection Models

Infection ModelPathogenAverage ED50 (mg/kg/dose)
Bovine M. haemolytica Systemic InfectionMannheimia haemolytica0.019
Bovine P. multocida Intranasal Lung ChallengePasteurella multocida0.55
Bovine P. multocida Systemic InfectionPasteurella multocida0.08
Swine A. pleuropneumoniae Systemic InfectionActinobacillus pleuropneumoniae0.7

To evaluate its potential for treating severe, deep-seated infections, clinafloxacin has been studied in specific animal models, such as experimental pneumococcal meningitis. nih.gov These models are critical for assessing antibiotic penetration into protected sites like the central nervous system. nih.gov

In a rabbit model of pneumococcal meningitis, the efficacy of clinafloxacin was tested against both a ciprofloxacin-susceptible and a ciprofloxacin-resistant strain of Streptococcus pneumoniae. nih.gov Against the susceptible strain (Clinafloxacin MIC 0.12 µg/ml), clinafloxacin therapy resulted in a significant decrease in bacterial concentration in the cerebrospinal fluid, achieving a -5.10 log CFU/ml reduction at 24 hours. nih.gov However, against the ciprofloxacin-resistant strain (Clinafloxacin MIC 0.5 µg/ml), the same clinafloxacin regimen was found to be completely ineffective. nih.gov This finding suggests that even a moderate decrease in susceptibility to fluoroquinolones may render them unsuitable for managing pneumococcal meningitis. nih.gov

Toxicological Studies in Preclinical Development (excluding basic toxicity data)

Preclinical development of clinafloxacin hydrochloride identified significant toxicological concerns that ultimately hindered its clinical advancement. Beyond standard toxicity assessments, specific studies focused on phototoxicity, a well-documented adverse effect of the fluoroquinolone class.

Phototoxicity and Photogenotoxicity

The most pronounced toxicological finding for clinafloxacin in preclinical models was its high potential for phototoxicity. nih.gov Research identified the specific structural component responsible for this adverse effect and elucidated the underlying mechanism.

Mechanism of Phototoxicity : The presence of a chlorine atom at the C-8 position of the quinolone nucleus is the primary determinant of clinafloxacin's phototoxicity. nih.govwikipedia.org Upon exposure to ultraviolet A (UVA) radiation, the C-8 halogenated structure of clinafloxacin becomes unstable. nih.gov This leads to photodegradation of the molecule and the subsequent formation of toxic reactive oxygen species (ROS), including hydroxyl radicals. wikipedia.orgnih.gov These highly reactive species can cause damage to cellular structures, including DNA. wikipedia.org

Photogenotoxicity Studies : In vitro studies using Chinese hamster ovary (CHO) cells demonstrated that clinafloxacin, when exposed to UVA light, induced both chromosome damage and DNA strand breakage. nih.gov The potency of this effect was comparable to that of lomefloxacin (B1199960), another fluoroquinolone known for its phototoxic potential. nih.gov Further studies in Skh-1 mice administered clinafloxacin and exposed to UVA light confirmed the induction of DNA strand breakage in skin keratinocytes. nih.gov These findings indicate that clinafloxacin is not only phototoxic but also photogenotoxic. The potential for photocarcinogenicity was predicted based on these results, although the risk in a clinical setting was suggested to be small. nih.gov

The following table summarizes key findings from preclinical toxicological studies on clinafloxacin.

Other Toxicities

While phototoxicity was the most prominent issue, other toxicities associated with the fluoroquinolone class, such as cardiotoxicity (QTc interval prolongation) and chondrotoxicity (damage to cartilage), are recognized class-wide effects and were concerns during the preclinical evaluation of clinafloxacin. oup.comthescipub.com

Structure-Activity Relationship Studies for Antimicrobial Activity and Safety Profile

The development of clinafloxacin and other fluoroquinolones has been guided by extensive structure-activity relationship (SAR) studies. These studies analyze how modifications at different positions on the core quinolone structure affect both antibacterial efficacy and the safety profile.

C-6 Substituent : The fluorine atom at the C-6 position is a defining feature of the fluoroquinolone class. This substitution significantly enhances antimicrobial activity by increasing penetration into the bacterial cell and boosting the inhibition of the target enzyme, DNA gyrase. nih.govresearchgate.netnih.gov

C-7 Substituent : The substituent at the C-7 position greatly influences the antibacterial spectrum and potency. researchgate.netnih.gov Clinafloxacin possesses a 3-aminopyrrolidinyl group at this position. Pyrrolidinyl moieties, particularly those with an amino group, are known to enhance activity against Gram-positive bacteria, a key feature of clinafloxacin's profile. oup.comresearchgate.net In contrast, piperazine rings at this position generally confer stronger potency against Gram-negative organisms. oup.com The steric bulk of the C-7 substituent can also influence central nervous system (CNS) side effects, with less bulky rings being associated with a higher incidence of these effects. researchgate.netnih.gov

C-8 Substituent : The C-8 position is critical for both antimicrobial activity and the safety profile. The chlorine atom (a halogen) at C-8 in clinafloxacin improves oral absorption and enhances activity against anaerobic bacteria. researchgate.netnih.gov However, this position is the primary determinant of phototoxicity. nih.gov Fluoroquinolones with a halogen (fluorine or chlorine) at C-8, such as clinafloxacin, lomefloxacin, and sparfloxacin (B39565), exhibit the greatest phototoxic potential. nih.govnih.gov Conversely, substituting the halogen with a methoxy (B1213986) group has been shown to result in compounds with little to no light-induced toxicity. nih.govresearchgate.netnih.gov

The table below summarizes the influence of key structural features of fluoroquinolones, like clinafloxacin, on their activity and safety.

Research on Adverse Effects and Mechanisms of Clinafloxacin Hydrochloride Excluding Dosage/administration

Phototoxicity

The use of clinafloxacin (B351) has been linked to drug-induced light sensitivity, a phenomenon known as phototoxicity. wikipedia.org Research has delved into the specific chemical and biological processes that trigger this adverse reaction.

Mechanistic Basis of Phototoxicity

The phototoxic potential of clinafloxacin is intrinsically linked to its chemical structure, particularly the presence of a chlorine atom at position 8 of the fluoroquinolone core. wikipedia.org In the presence of ultraviolet (UV) light, specifically UVA radiation, the clinafloxacin molecule can degrade. wikipedia.orgnih.gov This degradation process leads to the formation of toxic, reactive oxygen species (ROS), such as hydroxyl radicals. wikipedia.orgnih.gov

These highly reactive molecules can inflict damage on cellular structures. wikipedia.org A significant consequence of this process is DNA damage, including the induction of DNA strand breakage. wikipedia.orgnih.gov This was observed in studies where the administration of clinafloxacin to Skh-1 mice in the presence of UVA light resulted in DNA strand breaks in skin keratinocytes. nih.gov Furthermore, in-vitro studies using Chinese hamster ovary (CHO) cells demonstrated that clinafloxacin, when exposed to UVA, was as effective as the known phototoxic fluoroquinolone lomefloxacin (B1199960) in causing chromosome damage and DNA strand breakage. nih.gov The formation of hydroxyl radicals was also confirmed in these cell studies. nih.gov This capacity to induce DNA damage classifies clinafloxacin as a potential photocarcinogen, a chemical that could cause light-induced cancer, though the estimated risk in humans is considered small. wikipedia.orgnih.gov

Mechanism of Phototoxicity Description Key Findings
Structural Element The chlorine atom at position 8 of the clinafloxacin molecule is a key contributor to its phototoxicity. wikipedia.orgThis specific structural feature is central to the drug's degradation under UV light. wikipedia.org
ROS Formation Upon exposure to UVA light, clinafloxacin degrades and generates reactive oxygen species. wikipedia.orgnih.govStudies have confirmed the formation of hydroxyl radicals. nih.gov
Cellular Damage The generated ROS can damage various cellular components, most notably DNA. wikipedia.orgResearch has documented DNA strand breakage and chromosome damage in both animal models and cell cultures. nih.gov

Association with Oral Versus Intravenous Dosing

Clinical observations have suggested that phototoxicity associated with clinafloxacin is more frequently reported with oral dosing compared to intravenous administration. wikipedia.org However, this finding may be influenced by confounding factors. wikipedia.org Studies describing this association noted that patients receiving intravenous clinafloxacin were often less mobile and, as a result, had less exposure to sunlight than patients taking the oral form. wikipedia.org

Hypoglycemia

Clinafloxacin has been associated with the adverse effect of causing low blood sugar, or hypoglycemia. wikipedia.org Investigations have explored the pharmacodynamic mechanisms that may lead to this dysregulation of glucose metabolism.

Mechanistic Investigations into Hypoglycemic Effects

The primary mechanism thought to be responsible for clinafloxacin-induced hypoglycemia involves the stimulation of pancreatic beta cells. wikipedia.org These cells are responsible for producing and secreting insulin (B600854), the hormone that lowers blood glucose levels. wikipedia.org

The proposed mechanism for fluoroquinolones, in general, involves their effect on ATP-sensitive potassium (K-ATP) channels in the pancreatic islet cells. medscape.com By blocking these channels, the beta-cell membrane becomes depolarized. medscape.com This change in electrical potential allows calcium to enter the cell through voltage-dependent calcium channels. medscape.com The influx of calcium triggers the release of insulin granules from the beta-cells, leading to increased insulin levels in the blood and a subsequent drop in blood glucose. medscape.com It is thought that clinafloxacin stimulates the pancreatic beta cells in this manner, leading to its hypoglycemic effect. wikipedia.org

Mechanism of Hypoglycemia Description
Target Cells Pancreatic beta cells. wikipedia.org
Proposed Action Stimulation of beta cells, leading to increased insulin secretion. wikipedia.org
Molecular Pathway Inhibition of ATP-sensitive potassium channels, causing cell membrane depolarization, calcium influx, and subsequent insulin release. medscape.com

Impact on Central Nervous System (CNS)

Adverse effects on the central nervous system, including peripheral neuropathy, have been a concern for the fluoroquinolone class of antibiotics. nih.govacs.org Symptoms can include pain, burning, tingling, numbness, and weakness. nih.govacs.org While the exact mechanisms for these neurotoxic effects are not fully understood, research has included investigations into the interaction of these drugs with human enzymes. nih.gov

Investigation of Human Topoisomerase II Interaction

The antibacterial action of fluoroquinolones stems from their ability to disrupt bacterial type-II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govacs.org This has led to scientific interest in whether these drugs might also interact with the human counterparts, topoisomerase IIα and IIβ, potentially explaining some of the adverse effects observed in patients. nih.govacs.org

However, studies have shown that the impact on human topoisomerase II is limited. nih.govacs.org While some fluoroquinolones can display inhibitory activity against human topoisomerase II-mediated DNA relaxation in vitro, these effects are only observed at drug concentrations that are significantly higher—by more than an order of magnitude—than the maximum plasma concentrations typically achieved in patients. nih.govacs.org This suggests that direct interaction with human topoisomerase II is unlikely to be the primary mechanism for CNS toxicities like peripheral neuropathy at therapeutic doses. nih.govacs.org

Other Significant Adverse Events and Their Proposed Mechanisms

Beyond the more commonly discussed adverse effects, the clinical development of clinafloxacin hydrochloride was hindered by other significant safety concerns, including phototoxicity, disturbances in glucose homeostasis, and potential cardiotoxicity. The proposed mechanisms for these events are rooted in the molecule's specific chemical structure and its interactions with biological systems.

Phototoxicity and Photocarcinogenicity

A notable adverse effect associated with clinafloxacin is drug-induced photosensitivity, or phototoxicity wikipedia.org. The mechanism is largely attributed to the presence of a chlorine atom at the C-8 position of the fluoroquinolone's core structure wikipedia.orgnih.gov. When exposed to ultraviolet (UV) light, the chemical structure of clinafloxacin can degrade. This process leads to the formation of toxic, reactive oxygen species (ROS) that can inflict damage on cellular components, including DNA wikipedia.orgnih.gov.

Research has demonstrated that this phototoxic potential is also linked to photogenotoxicity, meaning it can cause genetic damage in the presence of light. Studies on Chinese hamster ovary (CHO) cells showed that clinafloxacin, when exposed to UVA, induced chromosome damage and DNA strand breakage nih.gov. This was accompanied by the formation of hydroxyl radicals. While antioxidants could reduce the formation of these radicals, they only partially inhibited the photogenotoxicity, suggesting other mechanisms may also be at play nih.gov. Due to its capacity to induce both phototoxic and photogenotoxic effects, clinafloxacin has been classified as a potential photocarcinogen, a chemical that could cause light-induced cancer, though the absolute risk in humans is considered small wikipedia.orgnih.gov.

Interactive Data Table: Factors in Clinafloxacin Phototoxicity

FeatureDescriptionImplication
Structural Element Chlorine atom at the C-8 position wikipedia.orgnih.gov.Key contributor to photosensitizing potential.
Mechanism Degradation of the drug in the presence of UV light, leading to the formation of reactive oxygen species (ROS) wikipedia.orgnih.gov.ROS can cause damage to cellular structures like DNA.
Cellular Effect Induces DNA strand breakage and chromosome damage in vitro when exposed to UVA light nih.gov.Indicates photogenotoxic potential.
Classification Potential photocarcinogen wikipedia.org.Suggests a theoretical risk of light-induced cancer.

Disturbances in Glucose Homeostasis

Clinafloxacin has been observed to cause significant disturbances in blood glucose levels, most notably hypoglycemia (low blood sugar) wikipedia.orgresearchgate.net. The proposed mechanism for this effect involves the drug's interaction with pancreatic beta cells, which are responsible for producing insulin wikipedia.orgresearchgate.net. It is thought that clinafloxacin stimulates these cells, leading to a substantial increase in insulin release wikipedia.orgresearchgate.netoup.com.

This increased insulin secretion then drives glucose from the bloodstream into cells, resulting in a drop in blood glucose concentrations researchgate.net. In studies with healthy volunteers, clinafloxacin administration led to significant increases in insulin levels, ranging from 165% to 235%, which in turn caused a 47% to 51% decrease in blood glucose researchgate.netoup.com. While the body has counter-regulatory mechanisms to respond to falling glucose levels, these may not be sufficient in susceptible individuals, leading to symptomatic hypoglycemia researchgate.net. This dysglycemia is considered a class effect of quinolones, though the potency varies among different agents in the class drugs.com.

Cardiotoxicity: QTc Interval Prolongation

Like some other fluoroquinolones, there is a concern for cardiotoxicity with clinafloxacin, specifically the prolongation of the QTc interval on an electrocardiogram (ECG) nih.govresearchgate.net. Prolongation of the QTc interval is a marker for an increased risk of serious ventricular arrhythmias, including Torsades de Pointes, which can be fatal nih.govresearchgate.netviamedica.pl.

The underlying mechanism for this adverse effect in the fluoroquinolone class is believed to be the blockade of the human ether-à-go-go-related gene (hERG) channel nih.govresearchgate.net. This channel is critical for the proper repolarization of cardiac cells. By blocking the potassium current (IKr) that flows through this channel, fluoroquinolones can delay ventricular repolarization, leading to a longer QT interval viamedica.plresearchgate.net. The risk of arrhythmias is heightened in patients with pre-existing cardiac conditions, electrolyte imbalances, or those taking other medications that also prolong the QTc interval nih.govresearchgate.net.

Strategies for Mitigation of Adverse Effects in Fluoroquinolone Class

Given the potential for serious and sometimes irreversible adverse reactions, several strategies have been recommended to mitigate the risks associated with the fluoroquinolone class of antibiotics, which are applicable to clinafloxacin. These strategies focus on careful patient selection, education, and monitoring.

Restrictive Prescribing and Antimicrobial Stewardship

A primary strategy to minimize adverse events is to restrict the use of fluoroquinolones to situations where they are deemed essential and alternative antibiotics are not suitable nih.govresearchgate.net. Regulatory agencies have advised against using them for uncomplicated infections, non-bacterial infections, or for preventing conditions like traveler's diarrhea, where the risks may outweigh the benefits europa.eufda.gov. Practicing good antimicrobial stewardship is key to limiting unnecessary exposure and the development of both adverse effects and antibiotic resistance nih.govresearchgate.net.

Patient Screening and Risk Factor Identification

Careful patient selection is crucial. Prescribers should identify individuals who are at a higher risk for developing fluoroquinolone-associated toxicities. Key risk factors include:

Advanced Age: Patients over 60 are at a greater risk for tendon injuries europa.euwww.gov.uk.

Renal Impairment: Patients with kidney disease may have altered drug clearance, increasing their risk europa.euwww.gov.uk.

Solid Organ Transplant Recipients: This patient population is also at a higher risk for tendon damage europa.euwww.gov.uk.

Concomitant Corticosteroid Use: The simultaneous use of corticosteroids significantly increases the risk of tendinitis and tendon rupture and should be avoided europa.euwww.gov.uk.

Previous Adverse Reactions: Fluoroquinolones should be avoided in patients who have previously experienced serious side effects with any antibiotic in this class europa.eu.

Patient Education and Prompt Discontinuation

Informing patients about the potential risks before starting treatment is a critical mitigation strategy nih.goveuropa.eu. Patients should be educated on the early signs and symptoms of serious adverse effects, such as:

Tendon pain, swelling, or inflammation europa.euwww.gov.uk.

Symptoms of peripheral neuropathy, including pain, burning, tingling, numbness, or weakness europa.eufda.gov.

Central nervous system effects like confusion or hallucinations fda.gov.

Patients should be instructed to stop taking the medication and contact their healthcare provider immediately if any of these symptoms occur europa.eufda.gov. Prompt discontinuation of the fluoroquinolone at the first sign of a serious adverse reaction is essential to prevent the development of potentially irreversible damage europa.euwww.gov.uk.

Interactive Data Table: Mitigation Strategies for Fluoroquinolone Adverse Effects

StrategyKey ActionsRationale
Restrictive Use Prescribe only for approved indications where other options are unsuitable. Avoid use for mild or non-bacterial infections europa.eufda.gov.To minimize unnecessary patient exposure and reduce the overall incidence of adverse events and resistance nih.govresearchgate.net.
Risk Factor Assessment Screen for patients who are elderly, have renal impairment, are organ transplant recipients, or are using corticosteroids europa.euwww.gov.uk.These populations have a higher susceptibility to certain serious adverse effects, particularly tendinopathy europa.eu.
Patient Counseling Inform patients of the potential risks and the early signs of serious side effects before initiating therapy nih.goveuropa.eu.Empowers patients to recognize and report adverse reactions promptly, facilitating early intervention.
Immediate Discontinuation Advise patients and clinicians to stop the fluoroquinolone at the first sign of tendon pain, neuropathy, or other serious reactions europa.eufda.govwww.gov.uk.To prevent the progression of the adverse effect and potentially irreversible damage.
Avoid Co-medications Avoid concomitant use with corticosteroids due to the increased risk of tendon rupture europa.euwww.gov.uk. Be cautious with other QTc-prolonging drugs.To reduce the synergistic risk of specific adverse events.

Novel Research Directions and Future Perspectives for Clinafloxacin Hydrochloride

Development of Clinafloxacin (B351) Hydrochloride Derivatives and Analogues

The development of derivatives and analogues of clinafloxacin hydrochloride represents a key strategy to improve its therapeutic index. This involves chemical modifications to enhance its efficacy, reduce toxicity, and expand its spectrum of activity.

Hybrid Molecules with Other Antibacterial Agents

Molecular hybridization, which involves combining two or more pharmacophores, is a promising approach to developing new antibacterial agents that can overcome resistance and enhance activity. nih.gov The creation of hybrid molecules incorporating clinafloxacin with other antibacterial agents could lead to synergistic effects, broader spectrums of activity, and a reduced likelihood of resistance development. nih.gov While specific research on clinafloxacin hybrid molecules is an area for future exploration, the general principles of fluoroquinolone hybridization can be applied. Such hybrids could potentially target multiple bacterial pathways simultaneously, offering a significant advantage over monotherapy. nih.gov

Structural Modifications for Improved Activity and Reduced Toxicity

Structural modifications of the clinafloxacin molecule are being investigated to enhance its antibacterial properties and reduce its toxicity. mdpi.comresearchgate.net Key areas of focus include modifications at various positions on the quinolone core to influence potency, solubility, and side-effect profiles. iosrjournals.org

A significant challenge with clinafloxacin is its association with phototoxicity, which is linked to the chlorine atom at the C8 position of the fluoroquinolone structure. wikipedia.orgmdpi.com In the presence of ultraviolet light, this part of the molecule can degrade and form reactive oxygen species that damage cellular structures. wikipedia.org Research is therefore directed towards synthesizing analogues with modifications at this position to reduce or eliminate phototoxic potential while retaining antibacterial efficacy. The aminopyrrolidine group at the C7 position is known to enhance Gram-positive activity. mdpi.com Further modifications to this side chain could also be explored to optimize the balance between activity and safety. researchgate.net

Table 1: Key Structural Features of Clinafloxacin and Their Influence

Structural PositionMoietyInfluence on Properties
N1 Cyclopropyl (B3062369)Important for recognition by antibacterial targets. nih.gov
C7 AminopyrrolidineEnhances activity against Gram-positive bacteria. mdpi.com
C8 ChlorineAssociated with phototoxicity. wikipedia.orgmdpi.com

Research on Anti-Biofilm Activity

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotic therapies. frontiersin.org The ability of fluoroquinolones to penetrate the exopolysaccharide matrix of biofilms makes them a valuable area of research for anti-biofilm strategies. mdpi.com While specific studies on clinafloxacin's anti-biofilm activity are emerging, research on other fluoroquinolones like ciprofloxacin (B1669076) provides a foundation for this direction. For instance, studies have shown that subinhibitory concentrations of ciprofloxacin can, in some cases, enhance biofilm formation in Staphylococcus aureus, highlighting the complexity of these interactions. nih.gov Future research on clinafloxacin could focus on its efficacy in preventing biofilm formation and eradicating established biofilms, both alone and in combination with other agents. mdpi.comnih.gov Investigating the impact of clinafloxacin on the expression of genes related to biofilm formation would also be a critical area of study. nih.gov

Repurposing or Re-evaluation in Specific Clinical Contexts

Given that clinafloxacin's clinical development was halted due to safety concerns, there is potential for its re-evaluation in specific, life-threatening clinical situations where the benefits may outweigh the risks. wikipedia.orgnih.gov This could include infections caused by multidrug-resistant organisms where other therapeutic options are limited. A thorough risk-benefit analysis would be essential for such considerations. The European Medicines Agency has recommended restricting the use of fluoroquinolones for non-severe or non-bacterial infections, which supports the idea of reserving potent antibiotics like clinafloxacin for specific, serious infections. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

The development of robust and sensitive analytical methods is crucial for the pharmacokinetic and pharmacodynamic studies of clinafloxacin and its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of fluoroquinolones in various matrices, including pharmaceutical formulations and biological fluids. japsonline.comnih.gov

Methodologies for clinafloxacin analysis would likely involve:

Sample Preparation: Techniques such as protein precipitation for plasma samples. rjptonline.org

Chromatographic Separation: Utilizing a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. japsonline.comscirp.org

Detection: UV detection is a common and cost-effective method for quantifying fluoroquinolones. japsonline.comnih.gov The maximum UV absorbance for ciprofloxacin hydrochloride, a related compound, is at 278 nm, and a similar wavelength would likely be suitable for clinafloxacin. japsonline.com Fluorescence detection can also be employed for enhanced sensitivity. rjptonline.org

Validation of these analytical methods according to international guidelines (e.g., ICH) is essential to ensure their accuracy, precision, linearity, and robustness. scirp.org

Table 2: Components of a Typical HPLC Method for Fluoroquinolone Analysis

ComponentDescriptionExample
Stationary Phase The column that separates the components of the mixture.C18 reverse-phase column japsonline.com
Mobile Phase The solvent that carries the analyte through the column.A mixture of a buffer (e.g., phosphoric acid) and an organic solvent (e.g., acetonitrile). japsonline.comscirp.org
Detector The instrument that measures the amount of the analyte.UV-Visible detector japsonline.com or Fluorescence detector. rjptonline.org

Application of Quantitative Structure-Activity Relationship (QSAR) in this compound Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that explores the relationship between the chemical structure of a compound and its biological activity. iosrjournals.org QSAR studies can be instrumental in the rational design of new clinafloxacin derivatives with improved properties. By developing mathematical models that correlate structural features with antibacterial activity and toxicity, researchers can predict the properties of novel compounds before they are synthesized. iosrjournals.orgresearchgate.net

A QSAR study on the immune recognition of fluoroquinolones developed a model for clinafloxacin with high statistical parameters (R² = 0.885, q² = 0.864), indicating good internal stability and predictive ability. nih.gov Such models can help identify the key structural features that govern the desired biological effects and guide the synthesis of more potent and less toxic analogues. iosrjournals.org For instance, QSAR can be used to predict how modifications at the C-5 position of the fluoroquinolone core might impact activity and solubility. iosrjournals.orgresearchgate.net

Translational Research to Address Unresolved Safety Concerns

Translational research plays a pivotal role in bridging the gap between preclinical findings and clinical applications, particularly in understanding and mitigating the unresolved safety concerns associated with this compound. By leveraging a variety of in vitro and in vivo models, researchers aim to elucidate the mechanisms underlying its toxicity and develop strategies to predict and manage these adverse effects in humans. Key areas of focus for translational research on this compound include phototoxicity, dysglycemia, QT interval prolongation, and arthropathy.

Phototoxicity

Fluoroquinolones as a class are known for their potential to cause phototoxicity, and Clinafloxacin is no exception. nih.gov Translational research in this area focuses on understanding the photogenotoxic and photocarcinogenic potential of the compound.

Detailed Research Findings:

In Vitro Studies: When compared with other well-studied fluoroquinolones, Clinafloxacin and Lomefloxacin (B1199960) were found to be equally effective in causing chromosome damage and DNA strand breakage in Chinese hamster ovary (CHO) cells when exposed to UVA radiation. nih.gov The formation of hydroxyl radicals was also observed in this model, suggesting the involvement of reactive oxygen species (ROS) in the photogenotoxic activity of Clinafloxacin. nih.gov However, the use of antioxidants only partially inhibited this photogenotoxicity, indicating that other mechanisms may also be at play. nih.gov

Animal Models: In studies using Skh-1 mice administered Clinafloxacin and exposed to ultraviolet light (UVA), there was evidence of DNA strand breakage in keratinocytes. nih.gov This finding in an animal model reinforces the photogenotoxic potential observed in cell cultures and suggests a possible risk for photocarcinogenicity in vivo. nih.gov

These translational models are crucial for predicting the potential for drug-induced photosensitivity in humans and for exploring potential mitigating strategies.

Translational Model Key Findings for Clinafloxacin Mechanistic Insights
Chinese Hamster Ovary (CHO) CellsInduced chromosome damage and DNA strand breakage upon UVA exposure. nih.govInvolvement of reactive oxygen species (hydroxyl radicals), though other factors also contribute. nih.gov
Skh-1 MiceCaused DNA strand breakage in keratinocytes after UVA exposure. nih.govSuggests potential for in vivo photogenotoxicity and photocarcinogenicity. nih.gov

Dysglycemia

Disturbances in blood glucose levels, including both hypoglycemia and hyperglycemia, are significant safety concerns for some fluoroquinolones.

Detailed Research Findings:

Preclinical Evidence: Preclinical data have indicated that Clinafloxacin can cause a substantial increase in insulin (B600854) release, ranging from 165% to 235%, which in turn leads to a significant reduction in blood glucose by 47% to 51%. researchgate.net This highlights a potent effect on glucose metabolism.

Mechanism of Action: Animal studies on fluoroquinolones suggest that the hypoglycemic effect is due to the promotion of insulin secretion by blocking ATP-sensitive potassium channels in the pancreatic beta-cells. jcimcr.org Some research also indicates that certain fluoroquinolones can trigger vacuolation of these beta-cells, which may lead to reduced insulin levels and subsequent hyperglycemia in the long term. jcimcr.org

Translational studies utilizing pancreatic cell lines and animal models of diabetes are essential to further characterize the biphasic effects of Clinafloxacin on blood glucose and to identify patients who may be at higher risk for such adverse events.

Safety Concern Observed Effect of Clinafloxacin (Preclinical) Proposed Mechanism (Fluoroquinolone Class)
HypoglycemiaSubstantial increase in insulin release (165-235%), leading to a 47-51% reduction in blood glucose. researchgate.netBlockade of ATP-sensitive potassium channels in pancreatic beta-cells, promoting insulin secretion. jcimcr.org
HyperglycemiaNot directly observed but a theoretical long-term risk.Potential for vacuolation of pancreatic beta-cells, leading to reduced insulin levels over time. jcimcr.org

QT Interval Prolongation

A well-established class effect of fluoroquinolones is the prolongation of the QT interval on an electrocardiogram, which can increase the risk of serious cardiac arrhythmias like Torsades de Pointes (TdP). nih.gov

Detailed Research Findings:

Mechanism of Action: Fluoroquinolones are known to prolong the QT interval by blocking voltage-gated potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr), which is expressed by the human ether-a-go-go-related gene (HERG). nih.gov This blockade impairs the repolarization of cardiac myocytes.

Translational Approaches: The primary translational models for assessing this risk involve in vitro studies using cell lines that express the HERG channel and in vivo cardiovascular safety studies in animals. These studies are critical for determining the relative risk of QT prolongation for a specific fluoroquinolone compared to others in its class. While specific data for Clinafloxacin's effect on the HERG channel is not as widely published as for other agents, this remains a critical area for translational investigation to define its cardiovascular safety profile.

Translational Approach Purpose Key Target
In Vitro HERG Channel AssaysTo assess the direct inhibitory effect of the drug on the potassium channel responsible for cardiac repolarization.IKr current / HERG potassium channel. nih.gov
In Vivo Cardiovascular StudiesTo evaluate the effect on QT interval and other electrocardiogram parameters in a whole-animal model.QT interval, heart rate, and potential for arrhythmias.

Arthropathy

Quinolone-induced arthropathy, characterized by damage to weight-bearing joints, is a significant toxicity observed in juvenile animals, which has led to restrictions on the use of this class of drugs in pediatric populations. nih.govresearchgate.net

Detailed Research Findings:

Animal Models: A variety of juvenile animal models, including dogs, rats, and neonatal mice, have been used to study quinolone-induced arthropathy. nih.govresearchgate.net In neonatal mice treated with ciprofloxacin, lesions were characterized by chondrocyte loss, matrix degeneration, and erosion of the articular cartilage. nih.gov Studies in juvenile rats given ofloxacin (B1677185) showed that the cartilage damage was persistent and progressed over time. trdizin.gov.tr

Mechanism of Action: The prevailing hypothesis for the mechanism of quinolone-induced arthropathy is the chelation of divalent cations, such as magnesium. researchgate.net This is thought to interfere with the function of integrins and disrupt cell-matrix interactions in chondrocytes, leading to the observed cartilage damage.

Translational research using these animal models is vital for identifying novel quinolones with a lower potential for cartilage toxicity and for understanding the potential reversibility of such lesions.

Animal Model Observed Lesions with Fluoroquinolones Relevance
Juvenile DogsHighly sensitive to quinolone-induced arthropathy. nih.govConsidered a sensitive species for follow-up studies. nih.gov
Juvenile RatsPersistent and progressive cartilage lesions with ofloxacin. trdizin.gov.trUseful for studying the long-term progression of arthropathy.
Neonatal MiceChondrocyte loss, matrix degeneration, and cartilage erosion with ciprofloxacin and pipemidic acid. nih.govA potential screening system for assessing the cartilage toxicity of new quinolones. nih.gov

Q & A

Q. What is the mechanism of action of clinafloxacin hydrochloride, and how can its bactericidal activity be quantified in vitro?

this compound, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. To quantify its activity, researchers can perform minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Serial dilutions of the compound (e.g., 0.5–64 µg/mL) in Mueller-Hinton broth are incubated with bacterial inocula (1–5 × 10⁵ CFU/mL) for 18–24 hours at 37°C. MIC is defined as the lowest concentration inhibiting visible growth . For reproducibility, adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines, including quality control strains like Pseudomonas aeruginosa ATCC 27853 .

Q. How should this compound stock solutions be prepared to address solubility limitations?

this compound is insoluble in DMSO and ethanol but dissolves in water (≥13.13 mg/mL with sonication). For in vitro studies, prepare aqueous stock solutions using sterile deionized water, filter-sterilize (0.22 µm), and store aliquots at -20°C to avoid hydrolysis. For in vivo studies, adjust pH to 7.0–7.4 with NaOH/HCl to prevent precipitation in physiological buffers .

Q. What are the critical stability considerations for handling this compound in laboratory settings?

The compound is stable under recommended storage conditions (-20°C in airtight containers). Avoid exposure to strong acids/alkalis, oxidizing/reducing agents, and high temperatures (>40°C), which may degrade the quinoline core. Monitor for discoloration (yellow-to-brown indicates degradation) and validate stability via HPLC-UV (λ = 278 nm) before use .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinafloxacin efficacy data across different bacterial infection models?

Discrepancies often arise from variations in bacterial strain susceptibility, inoculation density, or host-microbe interactions. To address this:

  • Standardize models : Use isogenic bacterial strains (e.g., wild-type vs. efflux pump mutants) in controlled infection systems (e.g., neutropenic murine thigh model).
  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis : Measure free drug concentrations in serum/tissue via LC-MS/MS and correlate with bacterial load reduction. A target AUC/MIC ratio >125 predicts efficacy against gram-negative pathogens .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., pH-dependent solubility in abscess models) .

Q. What methodological approaches are recommended for assessing this compound’s hepatotoxicity in long-term studies?

  • In vitro : Screen for mitochondrial toxicity using HepG2 cells exposed to 10–100 µM clinafloxacin for 72 hours. Measure ATP depletion (luminescence assays) and ROS production (DCFH-DA fluorescence).
  • In vivo : Conduct 28-day repeated-dose toxicity studies in rodents (OECD 407). Monitor serum ALT/AST levels and perform histopathology on liver sections. Compare with positive controls (e.g., trovafloxacin) to benchmark risk .

Q. How can researchers optimize experimental design to study clinafloxacin resistance emergence in biofilm-associated infections?

  • Biofilm models : Use CDC bioreactors or 96-well peg plates with Pseudomonas aeruginosa biofilms. Treat with clinafloxacin (1–10× MIC) in combination with biofilm-disrupting agents (e.g., EDTA).
  • Resistance genotyping : Perform whole-genome sequencing on post-treatment isolates to identify mutations in gyrA, parC, or efflux pump regulators (mexR, nfxB).
  • PK/PD modeling : Simulate suboptimal dosing regimens to predict resistance thresholds (e.g., % time above mutant prevention concentration) .

Methodological Guidelines

Q. What statistical frameworks are suitable for analyzing clinafloxacin’s synergistic interactions with β-lactams?

Use fractional inhibitory concentration index (FICI) :

  • FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone).
  • Synergy: FICI ≤0.5; Antagonism: FICI >4.0. Validate with time-kill assays (≥2-log CFU reduction vs. most active agent alone) .

Q. How should researchers validate this compound’s purity and identity in experimental batches?

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile, 70:30), retention time ~6.2 minutes.
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 402.3.
  • Elemental analysis : Match theoretical vs. observed C/H/N/Cl content (±0.4%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.